physicochemical properties of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid
physicochemical properties of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characterization of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the adage "fail fast, fail cheap" has never been more relevant. A significant driver of late-stage attrition is the suboptimal physicochemical properties of drug candidates, which govern their absorption, distribution, metabolism, and excretion (ADME).[1][2] Understanding these properties is not merely an academic exercise; it is a critical, predictive science that informs go/no-go decisions and guides the strategic optimization of lead compounds.[3][4]
This guide focuses on 5-(Methoxycarbonyl)piperidine-3-carboxylic acid , a molecule featuring the piperidine scaffold—a privileged structure in medicinal chemistry found in numerous approved drugs.[5] As a substituted bifunctional molecule, it possesses structural motifs that present both opportunities and challenges for drug design. Its characterization serves as an exemplary case for the rigorous physicochemical profiling essential in any drug discovery program.
This document moves beyond a simple data sheet. It provides the foundational theory, expert rationale, and detailed, field-tested protocols required to thoroughly characterize this molecule. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data crucial for building predictive ADME models and advancing successful drug candidates.
Molecular Identity and Structure
The first step in any characterization is to confirm the identity and fundamental properties of the test article. 5-(Methoxycarbonyl)piperidine-3-carboxylic acid is a chiral molecule containing both a basic secondary amine (within the piperidine ring) and an acidic carboxylic acid, as well as a methyl ester. This zwitterionic potential is a central feature that will dictate its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 748113-39-5 | [6] |
| Molecular Formula | C₈H₁₃NO₄ | [6] |
| Molecular Weight | 187.19 g/mol | [6] |
| Chemical Structure | ![]() | (Structure rendered based on SMILES) |
| SMILES | O=C(C1CNCC(C(OC)=O)C1)O | [6] |
| InChI | InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11) | [6] |
Note: While the molecular formula and weight are definitive, other properties such as melting point and specific spectral data are not consistently reported in public literature, underscoring the need for direct experimental determination.
Ionization Constants (pKa): The Master Variable
The pKa values of a molecule are arguably the most influential physicochemical parameter. They dictate the extent of ionization at any given pH, which in turn profoundly impacts solubility, permeability, protein binding, and metabolic stability.[3] Our target molecule is amphoteric, meaning it has both an acidic and a basic pKa.
-
Acidic pKa (pKa₁): Associated with the carboxylic acid group (-COOH). Expected to be in the range of 2.0 - 4.5 .
-
Basic pKa (pKa₂): Associated with the protonated secondary amine of the piperidine ring (-NH₂⁺-). Expected to be in the range of 10.0 - 11.5 .
The wide separation of these pKa values indicates that the molecule will exist predominantly as a zwitterion over the physiological pH range (~5 to 9).
Causality Behind Experimental Choice: Potentiometric Titration
For determining pKa, potentiometric titration is the gold standard due to its precision, accuracy, and simplicity.[7] This method involves monitoring pH changes as a standardized titrant (acid or base) is added to a solution of the compound. The inflection points in the resulting titration curve correspond to the pKa values, where the concentrations of the protonated and deprotonated species are equal.[8][9]
Experimental Protocol: Biphasic Potentiometric pKa Determination
This protocol is designed to accurately measure both the acidic and basic pKa values.
-
Preparation:
-
Prepare a 1-5 mM solution of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid in deionized water with a constant ionic strength (e.g., 0.01 M KCl).[8] Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Prepare standardized titrants: 0.1 M HCl and 0.1 M NaOH.
-
-
Acidic pKa Titration (Titration with NaOH):
-
Take a known volume (e.g., 20 mL) of the sample solution.
-
Use the 0.1 M HCl to titrate the starting pH down to ~1.5 to ensure the carboxylic acid is fully protonated.
-
Begin titration with 0.1 M NaOH, adding small, precise aliquots (e.g., 10-50 µL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the first equivalence point up to a pH of ~7.
-
-
Basic pKa Titration (Titration with HCl):
-
Take a fresh, identical volume of the sample solution.
-
Use the 0.1 M NaOH to titrate the starting pH up to ~12.5 to ensure the piperidine nitrogen is fully deprotonated.
-
Begin titration with 0.1 M HCl, following the same aliquot and stabilization procedure.
-
Continue the titration past the second equivalence point down to a pH of ~7.
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added for both titrations.
-
Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence points (where the derivative is maximal).
-
The pKa is the pH at the half-equivalence point (the midpoint volume between the start and the equivalence point).
-
Utilize specialized software for Gran plot or other advanced analyses for highest accuracy.
-
Workflow Visualization
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (logP and logD): Gauging Membrane Permeability
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, plasma protein binding, and promiscuity.[10][11]
-
logP (Partition Coefficient): Refers to the partitioning of the neutral species. For a zwitterionic molecule like ours, the concentration of the fully neutral species is extremely low, making direct logP measurement impractical and less relevant.[12]
-
logD (Distribution Coefficient): Describes the partitioning of all species (neutral, ionized, zwitterionic) at a given pH. This is the most physiologically relevant measure of lipophilicity.[11] We expect the logD vs. pH profile to be a "U-shaped" curve, with minimum lipophilicity at the isoelectric point and increasing lipophilicity at very low or very high pH where one of the charges is neutralized.
Causality Behind Experimental Choice: Shake-Flask HPLC-UV
The shake-flask method using n-octanol and a buffered aqueous phase is the definitive method for logD determination.[13] It directly measures the equilibrium distribution of the compound between the two immiscible phases. Coupling this with HPLC-UV for concentration analysis provides high sensitivity and specificity, allowing for accurate quantification even when partitioning heavily favors one phase.[13]
Experimental Protocol: Shake-Flask logD₇.₄ Determination
This protocol determines the distribution coefficient at the physiological pH of blood serum.
-
Preparation:
-
Prepare a pH 7.4 phosphate buffer and pre-saturate it with n-octanol by mixing vigorously for 24 hours and then allowing the phases to separate.
-
Pre-saturate n-octanol with the pH 7.4 buffer in the same manner. This mutual saturation is critical for thermodynamic accuracy.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a calibration curve for HPLC analysis by making serial dilutions of the stock solution in a 50:50 acetonitrile:water mixture.
-
-
Partitioning:
-
In a glass vial, add a precise volume of the pre-saturated pH 7.4 buffer (e.g., 2 mL) and an equal volume of pre-saturated n-octanol.
-
Spike with a small volume of the compound's DMSO stock solution to a final starting aqueous concentration of ~100 µM. The volume of DMSO should not exceed 1% of the total volume to avoid co-solvent effects.
-
Cap the vial tightly and shake vigorously on a flat-bed shaker at a controlled ambient temperature for at least 4 hours to ensure equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the vials at >2000 x g for 15 minutes to achieve a clean separation of the octanol and aqueous layers.
-
Carefully withdraw an aliquot from the aqueous layer and the n-octanol layer.
-
Dilute each aliquot into the mobile phase and analyze by a validated HPLC-UV method.
-
-
Calculation:
-
Determine the concentration in each phase ([Octanol] and [Aqueous]) using the calibration curve.
-
Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Octanol] / [Aqueous] )
-
Workflow Visualization
Caption: Workflow for Shake-Flask logD Determination.
Aqueous Solubility: The Gateway to Bioavailability
A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of low and erratic oral bioavailability and can compromise in vitro assay data.[14] Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the most relevant measure for drug development.[15][16] Given the zwitterionic nature of our compound, its solubility will be highly pH-dependent, likely exhibiting its lowest point (the intrinsic solubility) near its isoelectric point.
Causality Behind Experimental Choice: Shake-Flask (Thermodynamic)
The shake-flask method is the definitive approach for measuring thermodynamic solubility.[17] It involves equilibrating an excess of the solid compound with the aqueous buffer over an extended period. This ensures that the measured concentration represents the true saturation point, avoiding the artificially high values often seen with kinetic methods that can generate supersaturated solutions.[15]
Experimental Protocol: Multi-pH Thermodynamic Solubility Assay
This protocol assesses solubility at pH values relevant to the gastrointestinal tract and blood.
-
Preparation:
-
Prepare buffers at desired pH values (e.g., pH 2.0 HCl buffer, pH 5.0 acetate buffer, pH 7.4 phosphate buffer).[18]
-
Prepare an HPLC calibration curve as described in the logD protocol.
-
-
Equilibration:
-
Add an excess of the solid test compound to vials containing each buffer (e.g., add 1-2 mg to 1 mL of buffer). A visible solid suspension should be present.
-
Seal the vials and shake on a flat-bed shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[15]
-
-
Sample Processing:
-
After equilibration, allow the vials to sit undisturbed for 30 minutes.
-
Carefully withdraw the supernatant and filter it through a low-binding filter plate or syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved solids. This step is critical to avoid overestimation.
-
-
Analysis and Quantification:
-
Dilute the clear filtrate into the mobile phase.
-
Quantify the concentration of the dissolved compound by HPLC-UV against the standard curve.
-
Report the results in µg/mL or µM.
-
Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Assay.
Summary and Strategic Implications
The comprehensive physicochemical profile of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid provides the critical data needed to assess its drug-like potential. The interplay between its ionization state, lipophilicity, and solubility will govern its ADME destiny.
Summary of Physicochemical Profile:
| Parameter | Method | Significance | To Be Determined |
| Acidic pKa (pKa₁) | Potentiometric Titration | Governs ionization in the stomach | Value (e.g., ~3.5) |
| Basic pKa (pKa₂) | Potentiometric Titration | Governs ionization in the intestine | Value (e.g., ~10.5) |
| logD at pH 7.4 | Shake-Flask / HPLC-UV | Predicts membrane permeability & distribution | Value (e.g., -1.0 to 1.0) |
| Solubility at pH 2.0 | Shake-Flask / HPLC-UV | Indicates solubility in gastric fluid | Value (µg/mL) |
| Solubility at pH 7.4 | Shake-Flask / HPLC-UV | Indicates solubility in blood/tissue | Value (µg/mL) |
Strategic Outlook:
A compound with the expected profile (low acidic pKa, high basic pKa) will be highly soluble at both gastric and intestinal pH due to its ability to form salts. However, its zwitterionic nature at physiological pH will likely result in low passive permeability (a low logD value). This profile might suggest suitability for targets in the GI tract or for intravenous administration. If oral absorption targeting systemic circulation is desired, this data provides a clear, quantitative baseline for medicinal chemistry efforts aimed at modulating lipophilicity while maintaining sufficient solubility.
By executing these robust experimental protocols, a research team can confidently position 5-(Methoxycarbonyl)piperidine-3-carboxylic acid and its analogues within their discovery pipeline, making informed, data-driven decisions that mitigate risk and accelerate the path to a viable drug candidate.
References
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Ark Pharma Scientific Limited. (n.d.). 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | CAS:748113-39-5. Retrieved from [Link]
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Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. Retrieved from [Link]
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